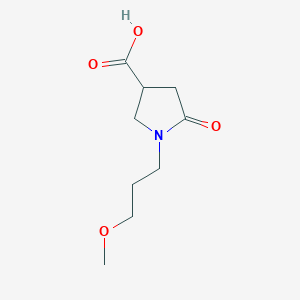
1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid” is a pyrrolidine derivative. Pyrrolidines are five-membered cyclic amines, and in this case, it has a carboxylic acid functional group at the 3rd position and a methoxypropyl group at the 1st position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with the carboxylic acid and methoxypropyl groups attached. The presence of these functional groups would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
As a pyrrolidine derivative, this compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, esterification, and amide formation. The methoxy group could potentially undergo reactions typical of ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group would likely make the compound acidic. The compound’s solubility would be affected by the polar carboxylic acid and methoxy groups .Scientific Research Applications
Antiallergic and Antioxidant Activities
Antiallergic Agents : A study by Nohara et al. (1985) focused on synthesizing compounds with antiallergic activity, such as 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, which are structurally related to the chemical of interest. These compounds showed significant antiallergic activity in tests, suggesting the potential for developing new antiallergic drugs (Nohara et al., 1985).
Antioxidant Activity : Tumosienė et al. (2019) synthesized derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and tested their antioxidant activities. The results showed that some compounds exhibited potent antioxidant activities, highlighting the potential for these compounds in antioxidant applications (Tumosienė et al., 2019).
Coordination Chemistry and Materials Science
- Lanthanide-Organic Frameworks : Liu et al. (2009) described the synthesis of lanthanide-organic coordination polymeric networks using carboxylic acid derivatives, illustrating their utility in constructing novel materials with potential applications in catalysis, separation, and sensing (Liu et al., 2009).
Organic Synthesis and Catalysis
Synthesis of Azo Dyes : Wang et al. (2018) explored the synthesis of mono/double 3-methoxypropan-1-amine substituted pyridone azo dyes, demonstrating the application of related carboxylic acids in dye manufacturing and the enhancement of dye stability and pH sensitivity (Wang et al., 2018).
Oxidation Reactions : Liu et al. (2018) reported an eco-friendly oxidation process for converting aromatic alcohols to carboxylic acids and ketones using bis(methoxypropyl) ether, highlighting the role of related ethers in facilitating oxidation reactions under metal- and base-free conditions (Liu et al., 2018).
Future Directions
properties
IUPAC Name |
1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-14-4-2-3-10-6-7(9(12)13)5-8(10)11/h7H,2-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULBBAKLFCDXJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC(CC1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

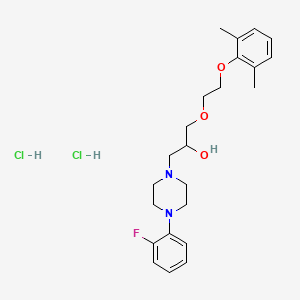

![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2798913.png)
![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2798914.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzamide](/img/structure/B2798915.png)
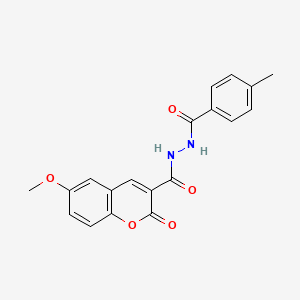
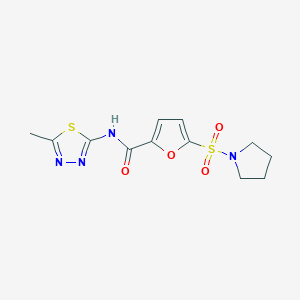
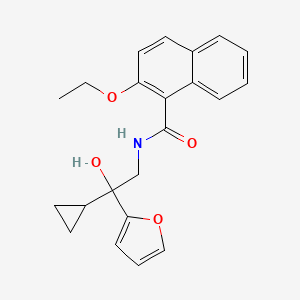
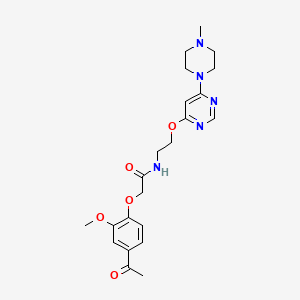
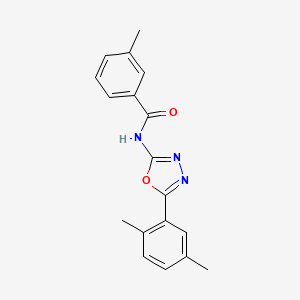
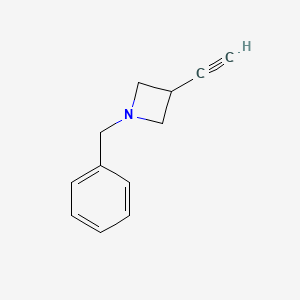
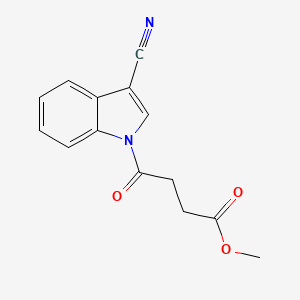
![methyl 5-(1,3-benzodioxol-5-yl)-7-methyl-4-oxo-2-sulfanylidene-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2798929.png)
![2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2798930.png)